[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine
Description
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSXOFYVSVJPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640214 | |
| Record name | 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-79-7 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy for 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is typically synthesized through cyclization reactions involving amidoximes and nitriles or related precursors. The 3-methyl substitution is introduced via appropriate methylated starting materials or reagents.
Cyclization of Amidoximes with Nitriles:
Amidoximes (R-C(NH2)=NOH) react with nitriles (R'-C≡N) under heating to form 1,2,4-oxadiazoles by ring closure with elimination of water or other small molecules. This method is versatile and allows substitution at the 3- and 5-positions of the oxadiazole ring depending on the starting amidoxime and nitrile used.Use of Hydroxamyl Halides and Nitriles:
Contacting substituted hydroxamyl halides (e.g., methyl glyoxalate chloroxime) with nitriles such as trichloroacetonitrile at elevated temperatures (40–150 °C) leads to the formation of 3,5-disubstituted 1,2,4-oxadiazoles. The reaction proceeds until hydrogen halide evolution ceases, indicating completion.Fusion of Amidoxime Salts with Amides:
Another method involves melting a substituted amidoxime salt (e.g., acetamidoxime or trichloromethyl amidoxime) with a substituted amide (e.g., acetamide) at 100–200 °C to induce cyclization and formation of the oxadiazole ring.
Preparation of 3-Methyl-5-amino-1,2,4-oxadiazole Core
The 3-methyl substitution on the oxadiazole ring can be introduced by selecting methyl-substituted amidoximes or nitriles as precursors. The 5-amino substituent is typically introduced by converting trihalomethyl-substituted oxadiazoles to amino derivatives.
- Conversion of 3-Methyl-5-trihalomethyl-1,2,4-oxadiazoles to 5-Amino Derivatives:
Trihalomethyl-substituted oxadiazoles (e.g., 3-methyl-5-trichloromethyl-1,2,4-oxadiazole) react with ammonia or primary/secondary amines in inert solvents (water, alcohols, benzene) at temperatures ranging from 0 to 150 °C to yield 5-amino-1,2,4-oxadiazoles. This reaction replaces the trihalomethyl group with an amino group, enabling further functionalization.
Summary of Preparation Steps
| Step | Reaction Type | Starting Materials | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization of amidoxime and nitrile | Methyl amidoxime + trichloroacetonitrile | 40–150 °C, inert solvent | 3-Methyl-5-trichloromethyl-1,2,4-oxadiazole |
| 2 | Amination | 3-Methyl-5-trichloromethyl-1,2,4-oxadiazole + ammonia/amine | 0–150 °C, solvent (water, alcohol, benzene) | 3-Methyl-5-amino-1,2,4-oxadiazole |
| 3 | Functionalization of phenyl ring | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl halide or aldehyde + ammonia/amine | Nucleophilic substitution or reductive amination | [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine |
Detailed Research Findings and Notes
The preparation of the 5-amino-1,2,4-oxadiazole ring system via substitution of trihalomethyl groups is well-documented, with the reaction proceeding efficiently in various solvents and over a broad temperature range without critical sensitivity to conditions.
The choice of amine for the substitution step is broad, including primary and secondary amines, hydrazines, and heterocyclic amines, allowing for structural diversity in the final product.
The synthetic route allows for the recovery and purification of intermediates by crystallization, sublimation, or distillation, ensuring high purity of the final compound.
The 1,2,4-oxadiazole derivatives prepared by these methods have applications as curing agents for epoxy resins and as nematocides in agriculture, indicating the robustness and utility of the synthetic approach.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The phenyl ring allows for substitution reactions, where different substituents can replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole rings exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of oxadiazole could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Study : A synthesized derivative of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine was tested against various cancer cell lines, showing significant cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial activity. Studies have shown that compounds with this structure can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Case Study : In vitro studies revealed that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics.
Polymer Chemistry
The incorporation of oxadiazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that these compounds can improve the performance of polymers used in electronic applications .
Data Table: Thermal Properties of Polymers with Oxadiazole Derivatives
| Polymer Type | Oxadiazole Content (%) | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) |
|---|---|---|---|
| Polycarbonate | 5 | 145 | 360 |
| Polyimide | 10 | 220 | 420 |
Enzyme Inhibition
Research has highlighted the potential of oxadiazole derivatives as enzyme inhibitors. Specifically, they can act as inhibitors of key enzymes involved in metabolic pathways.
Case Study : A study evaluated the effect of this compound on acetylcholinesterase activity. The compound showed competitive inhibition with an IC50 value indicating effective binding affinity.
Mechanism of Action
The mechanism of action of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine with its analogs:
Biological Activity
The compound [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine is a member of the oxadiazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 944450-79-7 |
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzylamine |
| Melting Point | 32.5 - 34.5 °C |
This compound features a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group and a methylamine moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain oxadiazole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.25 to 10 μg/mL against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The potential anticancer properties of oxadiazole derivatives have been explored extensively. Specific analogs have been reported to inhibit cancer cell proliferation by targeting critical signaling pathways. For example, a study on structurally similar compounds indicated their ability to inhibit Gα12-stimulated SRE.L activity in prostate cancer cells (PC3), suggesting their role as potential therapeutic agents in oncology .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological efficacy. Modifications to the oxadiazole core and the phenyl substituent can significantly influence the compound's activity:
- Substituent Variations : Changes in the substituents on the phenyl ring can enhance or diminish biological activity.
- Linker Length : The optimal carbon chain length between functional groups has been identified as three carbons for maintaining activity .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that similar compounds undergo rapid metabolism in liver microsomes with half-lives indicating favorable profiles for further development .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies demonstrated that this compound inhibited proliferation in several cancer cell lines by inducing apoptosis through the mitochondrial pathway. This mechanism was confirmed through flow cytometry and caspase activity assays .
Q & A
Q. What are effective synthetic routes for [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine?
A common precursor, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS RN: [273727-50-7]), can undergo reductive amination using methylamine and a reducing agent like sodium cyanoborohydride. The reaction is typically monitored by TLC and purified via column chromatography. Characterization involves LC-MS for molecular ion confirmation ([M+H]+ ≈ 204.2) and NMR (¹H/¹³C) to verify the methylamine moiety and oxadiazole ring integrity .
Q. How is the compound characterized for purity and structural confirmation?
- LC-MS : Used to confirm molecular weight (e.g., [M+H]+ peaks) and detect impurities.
- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 7.3–8.1 ppm) and methyl groups (δ 2.5–2.7 ppm for oxadiazole-CH₃). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) in the oxadiazole ring.
- Elemental Analysis : Validates empirical formula (C₁₀H₁₁N₃O) with <0.4% deviation .
Q. What are recommended storage conditions to ensure stability?
Store as a hydrochloride salt at room temperature (RT) in airtight amber glass bottles under inert gas (e.g., N₂) to prevent oxidation. Avoid prolonged exposure to humidity, as the oxadiazole ring may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence receptor binding affinity?
The meta-position of the oxadiazole ring (as in this compound) enhances steric compatibility with hydrophobic pockets in targets like mGlu5 receptors. Para-substituted analogs show reduced activity due to altered dipole interactions, as observed in mGlu5 PAM studies . Computational docking (e.g., AutoDock Vina) can model binding poses using crystal structures from SHELX-refined datasets .
Q. What methodologies are used to study the compound’s pharmacokinetic properties?
Q. Can the oxadiazole ring participate in bioisosteric replacements for improved bioavailability?
Yes. The 1,2,4-oxadiazole moiety serves as a bioisostere for ester or amide groups, enhancing metabolic stability. For example, replacing a labile ester with oxadiazole in protease inhibitors improves half-life (t₁/₂) by reducing esterase-mediated hydrolysis .
Q. How are structural contradictions resolved in crystallographic studies?
Discrepancies in X-ray diffraction data (e.g., disorder in the methyl group) are addressed using SHELXL refinement. Constraints (e.g., DFIX for bond lengths) and Hirshfeld surface analysis validate intermolecular interactions .
Q. What computational tools predict the compound’s ADMET profile?
- SwissADME : Estimates solubility (LogS ≈ -4.2) and blood-brain barrier penetration (BBB+ score: 0.65).
- ProTox-II : Predicts moderate hepatotoxicity (Probability: 0.72) due to oxadiazole-related reactive metabolites .
Methodological Notes
- Synthetic Optimization : Replace traditional amidation with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
- Analytical Cross-Validation : Combine HPLC-PDA (photodiode array) with HRMS to distinguish isomeric byproducts .
- Safety Protocols : Use fume hoods and nitrile gloves during synthesis; the compound may cause skin/eye irritation (GHS Category 2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
